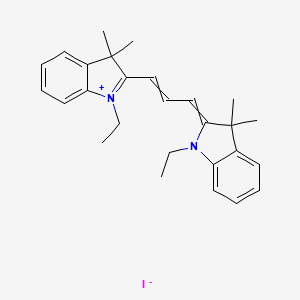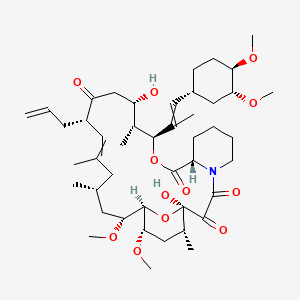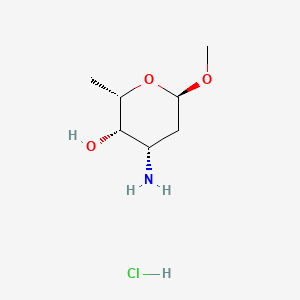
Methyl L-daunosamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl L-Daunosamine Hydrochloride, also known as Methyl 3-Amino-2,3,6-trideoxy-L-lyxo-hexopyranoside Hydrochloride, is a chemical compound with the molecular formula C₇H₁₆ClNO₃ and a molecular weight of 197.66 . It is available for purchase for research purposes .
Synthesis Analysis
The synthesis of derivatives of L-daunosamine involves the highly diastereoselective asymmetric conjugate addition of lithium ®-N-benzyl-α-methylbenzylamide to methyl or tert-butyl (E,E)-hexa-2,4-dienoate, followed by osmium tetroxide-catalysed dihydroxylation of the resulting adducts . This provides a concise route to methyl L-daunosaminide hydrochloride .Molecular Structure Analysis
The molecular structure of Methyl L-Daunosamine Hydrochloride is represented by the formula C₇H₁₆ClNO₃ . The exact structure can be represented by the SMILES string Cl.COC1CC(N)C(O)C©O1 .Chemical Reactions Analysis
The key chemical reaction in the synthesis of Methyl L-Daunosamine Hydrochloride involves the asymmetric conjugate addition of a homochiral lithium amide to tert-butyl (E,E)-hexa-2,4-dienoate, followed by osmium tetroxide-catalysed dihydroxylation of the resulting adducts .Physical And Chemical Properties Analysis
Methyl L-Daunosamine Hydrochloride is an off-white solid . It has a molecular weight of 197.66 and a molecular formula of C₇H₁₆ClNO₃ .Wissenschaftliche Forschungsanwendungen
Daunosamine derivatives have been synthesized and evaluated for their antitumor activity, particularly in relation to anthracycline antibiotics. A study by Horton, Priebe, Sznaidman, and Varela (1993) demonstrated the synthesis of an anthracycline disaccharide glycoside containing daunosamine, which could potentially contribute to the development of new antitumor drugs (Horton et al., 1993).
Methyl L-daunosaminide hydrochloride has been synthesized from L-tyrosine in research aiming to develop new chemical synthesis methods. Jin, Kim, Mu, Park, Jin, Kang, Oh, and Ham (2014) reported a total synthesis involving palladium(0) catalyzed intramolecular formation and hydrogenation steps, showcasing a novel approach to synthesizing this compound (Jin et al., 2014).
The synthesis of methyl α-L-daunosaminide hydrochloride has been accomplished through a five-step process from methyl hexa-2,4-dienoate, as detailed by Davies and Smyth (1996). This study contributes to the understanding of asymmetric synthesis pathways for daunosamine derivatives (Davies & Smyth, 1996).
Methyl daunosamine has shown potential as an antiviral agent against herpes simplex virus, as evidenced in a study by Spivack, Prusoff, and Tritton (1982). This research highlighted the unique antiviral properties of methyl daunosamine at concentrations that do not inhibit host cell growth (Spivack et al., 1982).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,3S,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-4-7(9)5(8)3-6(10-2)11-4;/h4-7,9H,3,8H2,1-2H3;1H/t4-,5-,6+,7+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYGBUAXDCLPMP-AOAPYHFMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)OC)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl L-daunosamine hydrochloride | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

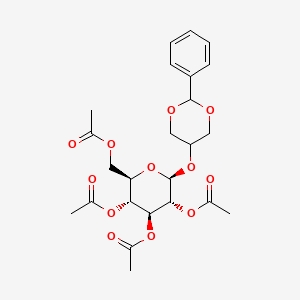
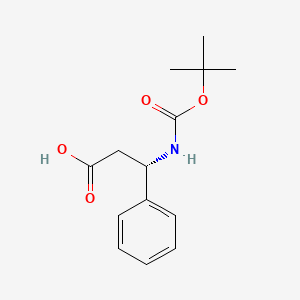
![Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-CO-tetrafluoroethylene]](/img/structure/B1141247.png)
![4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1141248.png)


![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p](/img/structure/B1141255.png)




